2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Overview
Description
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S It is a derivative of benzofuran, characterized by the presence of a sulfonyl chloride group at the 7th position and two methyl groups at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride typically involves the sulfonation of 2,2-dimethyl-2,3-dihydro-1-benzofuran. The process can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonating agents. The reaction is usually performed under controlled conditions to ensure the selective introduction of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a sulfide under appropriate conditions using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents, often in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under controlled conditions to achieve selective oxidation.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing sulfonyl functional groups.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for the synthesis of pharmacologically active molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. These reactions can modulate the biological activity of the resulting compounds, making them useful in medicinal chemistry and other applications.
Comparison with Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: This compound differs by having a hydroxyl group instead of a sulfonyl chloride group. It is less reactive but can be used as a precursor in the synthesis of sulfonyl derivatives.
2,2-Dimethyl-2,3-dihydrobenzofuran: This compound lacks the sulfonyl chloride group, making it less reactive and less versatile in synthetic applications.
Uniqueness: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and a versatile building block in various scientific research applications.
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-10(2)6-7-4-3-5-8(9(7)14-10)15(11,12)13/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJAQMKTLLXHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540404 | |
Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87254-52-2 | |
Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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